molecular formula C12H10O2 B1589437 3-Methoxy-2-naphthaldehyde CAS No. 56679-88-0

3-Methoxy-2-naphthaldehyde

Cat. No. B1589437
CAS RN: 56679-88-0
M. Wt: 186.21 g/mol
InChI Key: OQDOWNJLYIFTHK-UHFFFAOYSA-N
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Description

3-Methoxy-2-naphthaldehyde is a chemical compound with the molecular formula C12H10O2 and a molecular weight of 186.21 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of 3-Methoxy-2-naphthaldehyde involves the use of a Grignard reagent from 2-bromo-6-methoxy naphthalene. The Grignard reagent is cooled in an ice bath and triethyl formate is added. The diethyl ether is then removed .


Molecular Structure Analysis

The InChI code for 3-Methoxy-2-naphthaldehyde is 1S/C12H10O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-8H,1H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

The influence of the hydroxy and methoxy functional groups on the energetic and structural properties of naphthaldehyde has been evaluated by both experimental and computational methods . The close proximity and orientation of the carbonyl oxygen toward the hydrogen of the hydroxyl group enable the formation of an intramolecular hydrogen bond .

Scientific Research Applications

Application in Structural Chemistry

  • Summary of the Application: 3-Methoxy-2-naphthaldehyde is used in studies that focus on the influence of hydroxy and methoxy functional groups on the energetic and structural properties of naphthaldehyde . These studies are both experimental and computational.
  • Methods of Application or Experimental Procedures: The massic energy of combustion and vapor pressures at different temperatures were measured by static-bomb combustion calorimetry and Knudsen mass-loss effusion techniques . Computational studies were performed using the G3 (MP2)//B3LYP method .
  • Results or Outcomes: The combination of experimental and computational data enabled the determination of the enthalpies, entropies, and Gibbs energies of sublimation and formation of these compounds both in the crystal and gas phase . The intramolecular hydrogen bonding energetics of all three o-hydroxynaphthaldehydes and their corresponding tautomeric structures were evaluated .

Application in Chemical Synthesis

  • Summary of the Application: 3-Methoxy-2-naphthaldehyde is used in the synthesis of various chemical compounds . It is often used as a starting material or intermediate in the synthesis of more complex molecules .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed . These could involve various types of chemical reactions, such as condensation reactions, substitution reactions, or redox reactions .
  • Results or Outcomes: The outcomes of these syntheses are the production of new chemical compounds . The specific results, including any quantitative data or statistical analyses, would depend on the specific synthesis being performed .

Application in Intramolecular Hydrogen Bonds Studies

  • Summary of the Application: 3-Methoxy-2-naphthaldehyde is used in studies that focus on the effect of steric compression and O···O distances on the intramolecular hydrogen bond and the hydrogen bond energies . These studies are both experimental and computational.
  • Methods of Application or Experimental Procedures: The computational studies were performed using the G3 (MP2)//B3LYP method . Hydrogen bond energies have been calculated using the ‘hb and out’ method using either the MP2 method or the B3LYP functional with the basis set 6-311++G (d,p) .
  • Results or Outcomes: The combination of experimental and computational data enabled the determination of the enthalpies, entropies, and Gibbs energies of sublimation and formation of these compounds both in the crystal and gas phase . The intramolecular hydrogen bonding energetics of all three o-hydroxynaphthaldehydes and their corresponding tautomeric structures were evaluated .

Safety And Hazards

3-Methoxy-2-naphthaldehyde is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methoxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDOWNJLYIFTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462248
Record name 3-METHOXY-2-NAPHTHALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-naphthaldehyde

CAS RN

56679-88-0
Record name 3-METHOXY-2-NAPHTHALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxynaphthalene-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
LMPF Amaral, VLS Freitas, JFR Goncalves… - Structural Chemistry, 2015 - Springer
This work addresses an energetic and structural study regarding hydroxy and methoxy naphthaldehyde derivatives, based both on experimental and computational research. The …
Number of citations: 8 link.springer.com
T Drakenberg, J Sandström… - Organic Magnetic …, 1978 - Wiley Online Library
… 3-Methoxy-2-naphthaldehyde was prepared in 14% yield from 3-bromo-2-methox naphthalene" by reaction with 1-butyllithium" followed by Nmethylformanilide, mp 85-86 "C after …
Number of citations: 15 onlinelibrary.wiley.com
S Mahanta, RB Singh, S Kar, N Guchhait - Chemical physics, 2006 - Elsevier
… Then it was decomposed with Na 2 SO 4 and oxidized by MnO 2 to give 3-methoxy-2-naphthaldehyde. To a room temperature suspension of anhydrous AlCl 3 in dichloromethane 3-…
Number of citations: 45 www.sciencedirect.com
P Wroczyński, J Wierzchowski - Analyst, 2000 - pubs.rsc.org
Substrate properties of a number of potentially fluorogenic aromatic aldehydes of naphthalenes, phenanthrenes and anthracenes and of some coumarin aldehydes towards various …
Number of citations: 28 pubs.rsc.org
SR Salman - Journal of Molecular Structure, 1981 - Elsevier
Proton-coupled, as well as proton-decoupled, 13 C spectra of several substituted naphthaldehydes have been studied. Complete assignment of the carbon chemical shift of these …
Number of citations: 3 www.sciencedirect.com
D Woodcock, BL Davies - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… Difficulties in the preparation of the aldehyde led us to prepare 3-methoxy-2-naphthaldehyde by a modified McFadyenStevens reaction, Wolff-Kishner reduction of the semicarbazone …
Number of citations: 5 pubs.rsc.org
FB Mallory, MJ Rudolph, SM Oh - The Journal of Organic …, 1989 - ACS Publications
The synthetic value of the eliminative photocyclization of o-methoxystilbenes to give phenanthrenes with loss of the elements of methanol has been enhanced by the use of fert-butyl …
Number of citations: 73 pubs.acs.org
PE Hansen, FS Kamounah, BA Saeed, MJ MacLachlan… - Molecules, 2019 - mdpi.com
… 3-Hydroxy-2-naphthaldehyde (8): The starting material 3-methoxy-2-naphthaldehyde was … , nitrogen inlet was charged with a solution of 3-methoxy-2-naphthaldehyde (0.21 g, 1.5 mmol) …
Number of citations: 16 www.mdpi.com
J Seita, J Sandström… - Organic Magnetic …, 1978 - Wiley Online Library
Proton‐coupled as well as noise‐decoupled 13 C NMR spectra of several substituted naphthalenes have been studied. Complete assignments of the 13 C signals based on selectively …
Number of citations: 83 onlinelibrary.wiley.com
P Fresneau, M Cussac, JM Morand… - Journal of medicinal …, 1998 - ACS Publications
… 3-chloro-2-naphthaldehyde from 2-bromo-3-chloronaphthalene according to Lindley; 27 1-methoxy-2-naphthaldehyde from 1-methoxynaphthalene and 3-methoxy-2- naphthaldehyde …
Number of citations: 68 pubs.acs.org

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